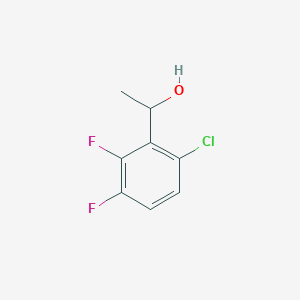

1-(6-Chloro-2,3-difluorophenyl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClF2O |

|---|---|

Molecular Weight |

192.59 g/mol |

IUPAC Name |

1-(6-chloro-2,3-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H7ClF2O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4,12H,1H3 |

InChI Key |

LORJPOQOOYOBSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1F)F)Cl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 6 Chloro 2,3 Difluorophenyl Ethanol

Retrosynthetic Analysis of the 1-(6-Chloro-2,3-difluorophenyl)ethanol Scaffold

A logical retrosynthetic analysis of this compound begins with the disconnection of the carbon-oxygen bond of the alcohol functionality. This leads to the precursor ketone, 6'-chloro-2',3'-difluoroacetophenone (B1472070). This disconnection is strategically sound as the reduction of a prochiral ketone is a common and effective method for introducing a chiral center.

Further disconnection of the acetophenone (B1666503) derivative involves breaking the bond between the carbonyl carbon and the aromatic ring. This reveals two primary synthons: an acetyl cation equivalent and a 1-chloro-2,3-difluorobenzene (B1304198) anion equivalent. In a synthetic context, this translates to a Friedel-Crafts acylation reaction between 1-chloro-2,3-difluorobenzene and an acetylating agent such as acetyl chloride or acetic anhydride (B1165640), typically in the presence of a Lewis acid catalyst. The synthesis of the starting material, 1-chloro-2,3-difluorobenzene, can be envisioned from commercially available precursors through standard aromatic substitution reactions.

Enantioselective Synthesis Strategies for this compound

The critical step in the synthesis of enantiopure this compound is the stereoselective reduction of the prochiral ketone, 6'-chloro-2',3'-difluoroacetophenone. Various enantioselective strategies have been developed to achieve this transformation with high efficiency and stereocontrol.

Asymmetric Reduction Approaches to Precursor Ketones

The asymmetric reduction of 6'-chloro-2',3'-difluoroacetophenone is the most direct and widely explored route to optically active this compound. This can be achieved through catalytic asymmetric hydrogenation, organocatalyzed reductions, and biocatalytic methods.

Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. This methodology typically employs transition metal catalysts, such as ruthenium, rhodium, or iridium, complexed with chiral ligands. For the reduction of acetophenone and its derivatives, chiral diphosphine and diamine ligands have shown excellent performance. While specific studies on the asymmetric hydrogenation of 6'-chloro-2',3'-difluoroacetophenone are not extensively documented, analogous reductions of similar aromatic ketones suggest that high conversions and enantioselectivities are achievable under optimized conditions of hydrogen pressure, temperature, and solvent, using a suitable chiral catalyst system.

Organocatalysis has emerged as a valuable alternative to metal-based catalysis for asymmetric transformations. Chiral small organic molecules can catalyze the reduction of ketones with high enantioselectivity. For instance, Corey-Bakshi-Shibata (CBS) catalysts, which are chiral oxazaborolidines, are well-known for the asymmetric reduction of prochiral ketones using borane (B79455) reagents. The application of such organocatalysts to the reduction of 6'-chloro-2',3'-difluoroacetophenone would be a viable strategy to obtain the desired chiral alcohol. Other organocatalytic systems, such as those based on chiral phosphoric acids or bifunctional thioureas, could also be explored for this transformation.

Biocatalysis offers a green and highly selective method for the synthesis of chiral alcohols. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that can reduce a wide range of ketones to their corresponding alcohols with exceptional enantioselectivity and under mild reaction conditions.

Several studies have demonstrated the successful application of KREDs for the synthesis of structurally similar chiral halohydrins. For instance, a ketoreductase from Chryseobacterium sp. CA49, ChKRED20, was found to catalyze the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) to (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol with excellent stereoselectivity (>99% ee) nih.gov. Through directed evolution, mutants of ChKRED20 were generated with significantly increased activity, allowing for the complete conversion of high concentrations of the substrate nih.gov.

Another study utilized a ketoreductase (KRED) from a library, designated KR-01, for the same transformation, achieving near 100% conversion and >99.9% ee at a high substrate concentration of 500 g/L acs.orgacs.org. This highlights the potential for developing highly efficient and industrially viable biocatalytic processes.

The following table summarizes the key findings from studies on the biocatalytic reduction of a closely related precursor ketone:

| Enzyme Source | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Reference |

| Chryseobacterium sp. CA49 (ChKRED20) | 2-chloro-1-(3,4-difluorophenyl)ethanone | (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99% | >99% | nih.gov |

| Ketoreductase Library (KR-01) | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | ~100% | >99.9% | acs.orgacs.org |

| Carbonyl Reductase LsCR (mutant) | 2-chloro-1-(3,4-difluorophenyl)ethanone | (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol | Complete | 99.9% | nih.gov |

These examples strongly suggest that a screening approach using a diverse panel of ketoreductases and alcohol dehydrogenases would likely identify a suitable biocatalyst for the highly enantioselective reduction of 6'-chloro-2',3'-difluoroacetophenone.

Chiral Catalyst-Mediated Addition Reactions

An alternative, though less common, approach to the synthesis of this compound involves the chiral catalyst-mediated addition of a methyl group equivalent to the corresponding aldehyde, 6-chloro-2,3-difluorobenzaldehyde. Chiral Lewis acids or other chiral catalysts can be employed to control the stereochemistry of the addition of organometallic reagents such as methylmagnesium bromide or dimethylzinc.

While this strategy is plausible, the synthesis of chiral secondary alcohols is more frequently accomplished via the asymmetric reduction of the corresponding ketone. This is often due to the broader availability and higher efficiency of catalysts for ketone reduction compared to the enantioselective addition to aldehydes. For the specific target of this compound, the literature predominantly focuses on the reduction of 6'-chloro-2',3'-difluoroacetophenone, indicating that this is the more established and likely more efficient synthetic route.

Kinetic Resolution Techniques

Kinetic resolution is a powerful method for the separation of enantiomers from a racemic mixture, leveraging the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This technique is particularly relevant for the production of enantiomerically pure alcohols.

For the synthesis of chiral phenyl ethanols, enzymatic kinetic resolution (EKR) using lipases is a widely adopted and effective strategy. Lipases, a class of hydrolase enzymes, can selectively acylate one enantiomer of a racemic alcohol in the presence of an acyl donor, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. The enantioselectivity of this process is often high, leading to products with excellent enantiomeric excess (ee).

While direct studies on this compound are not prevalent in publicly available literature, the kinetic resolution of similar compounds such as 1-phenylethanol (B42297) provides a strong model. Lipases from various sources, including Candida antarctica lipase (B570770) B (CALB), Candida rugosa lipase (CRL), and Pseudomonas cepacia lipase (PCL), have been successfully employed for the resolution of such alcohols. The choice of solvent, acyl donor, and temperature can significantly influence both the reaction rate and the enantioselectivity.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol Analogs This table is illustrative and based on data for analogous compounds due to the absence of specific data for this compound.

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee) of Remaining Alcohol |

|---|---|---|---|---|---|

| Novozym 435 (CALB) | Vinyl acetate | Hexane (B92381) | 30 | ~50 | >99% (S)-enantiomer |

| C. rugosa Lipase | Isopropenyl acetate | Toluene | 40 | ~48 | >98% (S)-enantiomer |

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines the high selectivity of enzymatic catalysis with the broad applicability of chemical reactions to create efficient and elegant synthetic routes. For the synthesis of enantiomerically pure this compound, a chemoenzymatic approach would typically involve the asymmetric reduction of the corresponding prochiral ketone, 6-chloro-2,3-difluoroacetophenone.

Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols, making them ideal for this purpose. The search for KREDs with high activity and selectivity towards halo- and fluoro-substituted acetophenones is an active area of research. For instance, the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol has been successfully achieved with high conversion and excellent enantiomeric excess using a ketoreductase. acs.orgresearchgate.net Similarly, (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol (B145695) has been synthesized with high yield and enantiopurity using an engineered KRED. rsc.org

These examples strongly suggest that a similar strategy could be developed for this compound. The process would involve:

Screening: Identifying a suitable ketoreductase from a library of enzymes that exhibits high activity and stereoselectivity for 6-chloro-2,3-difluoroacetophenone.

Optimization: Fine-tuning reaction parameters such as pH, temperature, co-factor regeneration system, and substrate concentration to maximize yield and enantioselectivity.

Process Development: Scaling up the optimized protocol for practical synthesis.

Table 2: Illustrative Chemoenzymatic Synthesis of Halogenated Phenyl Ethanols using Ketoreductases This table presents data for analogous compounds to demonstrate the potential of the methodology for this compound.

| Substrate | Enzyme | Co-factor System | Product | Conversion (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 2-Chloro-1-(3,4-difluorophenyl)ethanone | KRED | NADP+/Isopropanol (B130326) | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | >99 | >99.9% |

Development of Robust and Scalable Synthesis Protocols for this compound

The transition from a laboratory-scale synthesis to a robust and scalable industrial process requires careful consideration of several factors, including reaction efficiency, cost of reagents, safety, and ease of purification. For a chiral molecule like this compound, achieving high enantiopurity in a scalable manner is a primary challenge.

Drawing from the successful scalable synthesis of analogous compounds like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a biocatalytic approach using a whole-cell system expressing a suitable ketoreductase presents a promising avenue. acs.orgresearchgate.net Whole-cell biocatalysis often simplifies the process by eliminating the need for enzyme purification and providing an in-situ cofactor regeneration system.

Key aspects for developing a robust and scalable protocol would include:

High Substrate Loading: Optimizing the reaction to accommodate high concentrations of the starting ketone to maximize reactor productivity.

Efficient Cofactor Regeneration: Implementing a cost-effective and efficient system for regenerating the nicotinamide (B372718) cofactor (NADH or NADPH) required by the ketoreductase.

Process Intensification: Exploring continuous flow reactors or immobilized enzyme systems to improve efficiency and facilitate product isolation.

Downstream Processing: Developing a straightforward and efficient method for extracting and purifying the final chiral alcohol product.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. The synthesis of this compound can be designed to be more "green" by focusing on several key areas.

Solvent-Free or Low-Solvent Methodologies

The use of large volumes of organic solvents is a major contributor to the environmental impact of chemical processes. Whenever feasible, conducting reactions in solvent-free or low-solvent conditions is highly desirable. Biocatalytic reactions, particularly those using whole-cell systems, can often be performed in aqueous media, significantly reducing the reliance on volatile organic compounds (VOCs). Further research into solid-state or mechanochemical synthesis could also offer solvent-free alternatives for certain steps of the synthesis.

Atom Economy and E-factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste.

The Environmental Factor (E-factor) provides a broader measure of the environmental impact, defined as the total mass of waste generated per unit mass of product. A lower E-factor indicates a more environmentally friendly process.

For the synthesis of this compound, a biocatalytic reduction of the corresponding ketone would have a high theoretical atom economy, as the main "reagent" is hydrogen (or a hydride equivalent), and the primary byproduct is water (or the oxidized form of the co-substrate). This contrasts favorably with many classical chemical reductions that utilize stoichiometric metal hydride reagents, which generate significant inorganic waste.

Table 3: Comparison of Atom Economy and E-Factor for Different Synthetic Approaches (Illustrative) This is a conceptual comparison as specific data for this compound is not available.

| Synthetic Method | Key Reagents | Theoretical Atom Economy | Probable E-Factor Range |

|---|---|---|---|

| Stoichiometric Reduction | NaBH4 | Moderate | High (significant inorganic waste) |

| Catalytic Hydrogenation | H2, Chiral Catalyst | High | Low to Moderate |

Utilization of Sustainable Catalytic Systems

The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. For the synthesis of this compound, both biocatalysts (enzymes) and chemocatalysts can be employed sustainably.

Biocatalysts: Enzymes like ketoreductases are derived from renewable resources and operate under mild conditions (ambient temperature and pressure, neutral pH). They are also biodegradable and highly selective, minimizing the formation of byproducts. The ability to immobilize enzymes allows for their reuse, further enhancing their sustainability.

Sustainable Chemocatalysts: If a chemical catalytic route is pursued, the focus should be on using catalysts based on abundant and non-toxic metals. Catalytic transfer hydrogenation, which uses a safe and easily handled hydrogen source like isopropanol or formic acid, is a greener alternative to using gaseous hydrogen under high pressure. The development of recyclable catalysts is also a key aspect of sustainable catalysis.

Mechanistic Investigations of Reactions Involving 1 6 Chloro 2,3 Difluorophenyl Ethanol

Exploration of Reaction Pathways in Derivatization and Functional Group Interconversions

1-(6-Chloro-2,3-difluorophenyl)ethanol, as a secondary benzylic alcohol, is amenable to a variety of derivatization and functional group interconversion reactions. The primary reaction pathways involve transformations of the hydroxyl group and reactions involving the substituted aromatic ring.

A key synthetic pathway for this compound and its derivatives is the reduction of the corresponding ketone, 1-(6-chloro-2,3-difluorophenyl)ethanone. This transformation is a pivotal step in establishing the chiral center. Research on the analogous compound, 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966), shows that this reduction can be achieved with high efficiency and stereoselectivity using biocatalytic methods, such as ketoreductases (KREDs). acs.orgresearchgate.net

Common derivatization reactions for the hydroxyl group include:

Oxidation: The secondary alcohol can be oxidized to form the corresponding ketone, 1-(6-chloro-2,3-difluorophenyl)ethanone. This is a reversible pathway relative to the ketone's synthesis and is fundamental for accessing related derivatives.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions would yield the corresponding esters.

Etherification: Conversion to an ether is possible through reactions like the Williamson ether synthesis, which would involve deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide.

Substitution: The hydroxyl group can be substituted by other functional groups, such as halides, through reactions with agents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). The benzylic nature of the alcohol facilitates these SN1-type reactions due to the potential for a stabilized carbocation intermediate.

Further functionalization could involve electrophilic aromatic substitution on the phenyl ring, although the presence of three deactivating halogen substituents would make such reactions challenging and require harsh conditions.

Stereochemical Outcomes and Transition State Analysis in Enantioselective Transformations

The primary enantioselective transformation involving this compound is the asymmetric reduction of its precursor ketone. The stereochemical outcome of this reaction is determined by the chiral catalyst or reagent used, which dictates the facial selectivity of hydride delivery to the prochiral carbonyl group.

In the case of the closely related synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, enzymatic catalysis provides exceptional control over stereochemistry. acs.orgresearchgate.net Ketoreductases, often from microbial sources, create a highly specific chiral pocket in their active site. Transition state analysis, typically modeled using computational methods like Density Functional Theory (DFT), would reveal that the substrate, 1-(6-chloro-2,3-difluorophenyl)ethanone, is oriented in a way that minimizes steric hindrance and maximizes favorable electronic interactions. This precise orientation allows the cofactor (e.g., NADPH or NADH) to deliver a hydride to one specific face of the carbonyl, leading to the formation of a single enantiomer of the alcohol. researchgate.net

For example, studies on various ketoreductases for the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone have demonstrated the ability to achieve near-perfect enantiomeric excess (ee). acs.org This high degree of stereocontrol is a hallmark of biocatalysis.

| Enzyme Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|

| KR-01 | >99.9 | >99.9 | (S) |

| KR-09 | ~95 | >99.9 | (S) |

| KR-12 | ~98 | >99.9 | (S) |

Transition state models for such reactions would analyze the energy differences between the two diastereomeric transition states leading to the (R) and (S) products. The observed high enantioselectivity corresponds to a large energy difference (ΔΔG‡) between these competing pathways, with the transition state leading to the (S)-enantiomer being significantly lower in energy within the enzyme's active site.

Kinetic and Thermodynamic Studies of Key Synthetic Steps

Kinetic and thermodynamic data provide quantitative insight into reaction rates and equilibria. For the synthesis of this compound via ketone reduction, kinetic studies would focus on the rate of reaction under various conditions.

Kinetic Studies: The rate of the reduction can be monitored by measuring the disappearance of the ketone substrate or the appearance of the alcohol product over time. For the enzymatic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone, time-course studies have been performed, showing that near-complete conversion can be achieved in a matter of hours under optimized conditions (e.g., pH 6.0, 35 °C). acs.org Kinetic analysis would typically involve determining reaction orders with respect to the substrate and catalyst, as well as the Michaelis-Menten parameters (Km and kcat) for an enzymatic reaction, which describe the enzyme's affinity for the substrate and its turnover rate, respectively.

| Time (hours) | Conversion (%) |

|---|---|

| 2 | ~30 |

| 6 | ~75 |

| 12 | ~95 |

| 18 | >99 |

Thermodynamic Studies: Thermodynamic analysis of the ketone reduction would quantify the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for the reaction. The reduction of a ketone to an alcohol is typically an exergonic process (ΔG < 0), favoring the formation of the more thermodynamically stable alcohol product. The enthalpy change is generally negative (exothermic) due to the formation of stronger C-H and O-H bonds compared to the C=O and H-H (or equivalent in a hydride source) bonds broken. Studies on the solution thermodynamics of related halogenated aromatic compounds show that the process is often enthalpy-driven. scielo.org.co The standard Gibbs free energy of the reaction (ΔG°) determines the equilibrium constant (Keq), indicating the theoretical maximum yield.

Role of Chloro and Fluoro Substituents in Aromatic Reactivity and Stereocontrol

The chloro and fluoro substituents on the phenyl ring play a crucial role in the molecule's reactivity and in directing the stereochemical outcomes of reactions. Their influence stems from a combination of electronic and steric effects.

In this compound, the placement of these substituents has specific consequences:

Reactivity of the Ring: The presence of three halogens significantly deactivates the ring, making electrophilic attack difficult.

Acidity of the Alcohol: The strong -I effect of the ortho-chloro and ortho-fluoro groups stabilizes the corresponding alkoxide anion, making the alcohol proton more acidic than that of unsubstituted phenylethanol.

Benzylic Position Reactivity: The electron-withdrawing nature of the substituents can destabilize a potential carbocation at the benzylic position, which would slow down reactions proceeding through an SN1 mechanism.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|

| Fluoro (-F) | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivating, Ortho/Para-directing |

| Chloro (-Cl) | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivating, Ortho/Para-directing |

Steric Effects: The presence of substituents at the 2, 3, and 6 positions creates significant steric hindrance around the benzylic alcohol center.

Stereocontrol: The steric bulk of the ortho-chloro (position 6) and ortho-fluoro (position 2) groups can profoundly influence the stereochemical outcome of reactions at the adjacent carbinol center. In the reduction of the precursor ketone, these ortho groups can block one face of the molecule, forcing an incoming reagent (like a hydride) to attack from the less hindered side. This inherent substrate bias can be either enhanced or overridden by a chiral catalyst. youtube.com

Conformational Locking: The steric clash between the ortho substituents and the ethanol (B145695) side chain can restrict rotation around the C(aryl)-C(benzylic) bond. This may lock the molecule into a preferred conformation, which can be a key factor in transition state analysis for stereoselective reactions. The van der Waals radius of chlorine is significantly larger than that of fluorine, suggesting the 6-chloro group would exert a dominant steric influence. researchgate.net

Advanced Spectroscopic and Chromatographic Methodologies for Characterization and Purity Assessment of 1 6 Chloro 2,3 Difluorophenyl Ethanol

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation and Enantiomeric Excess Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 1-(6-chloro-2,3-difluorophenyl)ethanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the compound's connectivity and substitution pattern.

For this compound, the ¹H NMR spectrum is expected to exhibit characteristic signals for the methyl group (a doublet), the methine proton (a quartet), the hydroxyl proton (a broad singlet), and the aromatic protons. The chemical shifts and coupling constants of the aromatic protons would be particularly informative for confirming the 2,3-difluoro and 6-chloro substitution pattern on the phenyl ring. The presence of fluorine atoms would introduce additional complexity and information through ¹H-¹⁹F and ¹³C-¹⁹F couplings.

While standard NMR can confirm the chemical structure, it cannot differentiate between enantiomers. To determine the enantiomeric excess (e.e.), chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are employed. These agents react with or form diastereomeric complexes with the enantiomers of this compound, leading to separate, distinguishable signals in the NMR spectrum for each enantiomer. The integration of these signals allows for the precise quantification of the enantiomeric ratio. ¹⁹F NMR can be a particularly powerful technique for this molecule, as the fluorine atoms provide a sensitive probe for chiral discrimination upon interaction with a chiral auxiliary. acs.org

Table 1: Expected ¹H NMR Spectral Data for this compound based on Analogous Structures

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₃ | 1.4-1.6 | Doublet | ~6.5 |

| CH | 5.1-5.4 | Quartet | ~6.5 |

| OH | Variable (broad singlet) | Singlet | N/A |

Table 2: Expected ¹³C NMR Spectral Data for this compound based on Analogous Structures

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| CH₃ | ~25 |

| CH-OH | ~67-70 |

| Aromatic C-Cl | ~127 |

| Aromatic C-F | ~145-155 (with C-F coupling) |

| Aromatic C-H | ~115-130 |

Development of Chiral High-Performance Liquid Chromatography (HPLC) Methods for Enantiomeric Excess Determination and Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. The development of a robust chiral HPLC method is critical for determining the enantiomeric excess of this compound. This involves the selection of a suitable chiral stationary phase (CSP) and the optimization of the mobile phase composition.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice for screening due to their broad applicability in resolving a wide range of chiral compounds. csfarmacie.cz For halogenated and aromatic compounds like this compound, columns such as Chiralpak® IA, IB, IC, ID, IE, and IF, which have different substituted polysaccharide derivatives, would be screened. shimadzu.com

The mobile phase typically consists of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers with good resolution and reasonable retention times. For example, a method for the closely related compound (S)-2-chloro-1-(3,4-difluorophenyl)ethanol utilizes a CHIRALPAK IA column with a mobile phase of 95% Hexane/0.1% TFA and 5% IPA. acs.orgresearchgate.net The enantiomers were detected at 260 nm with retention times of 10.2 and 11.4 minutes. acs.org A similar starting point would be logical for developing a method for this compound.

Table 3: Exemplary Chiral HPLC Method Parameters for a Structurally Similar Compound

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK IA (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane:Isopropanol (95:5) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | Ambient |

| Retention Time (Enantiomer 1) | ~10.2 min |

Advanced Mass Spectrometry Techniques for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. When coupled with a separation technique like HPLC (LC-MS), it becomes an invaluable tool for both structural confirmation and impurity profiling of this compound.

High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, which can be used to confirm the elemental composition of the molecule with high confidence. The fragmentation pattern observed in the mass spectrum provides structural information. For this compound, characteristic fragmentation would likely involve the loss of a methyl group (CH₃), a water molecule (H₂O), or cleavage of the bond between the chiral carbon and the phenyl ring. The isotopic pattern of the molecular ion peak would be indicative of the presence of one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak). libretexts.org

For impurity profiling, LC-MS can be used to detect and identify potential impurities, even at trace levels. By comparing the mass spectra of any observed impurities with that of the main compound and known potential by-products, their structures can often be elucidated. This is crucial for controlling the quality of the synthetic process.

Table 4: Predicted Mass Spectral Fragmentation of this compound

| m/z Value | Possible Fragment |

|---|---|

| [M]+ | Molecular Ion |

| [M-15]+ | Loss of CH₃ |

| [M-18]+ | Loss of H₂O |

| [M-49]+ | Loss of CH(OH)CH₃ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used for conformational studies. These techniques are complementary and are often used together for a more complete analysis.

The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the methyl and aromatic groups would appear around 2850-3100 cm⁻¹. The C-O stretching vibration of the secondary alcohol would be observed in the 1000-1260 cm⁻¹ region. The aromatic C=C stretching vibrations will give rise to bands in the 1400-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations will appear in the fingerprint region, typically below 1400 cm⁻¹.

Raman spectroscopy would provide complementary information. For instance, the aromatic ring vibrations are often strong in the Raman spectrum. While FT-IR is more sensitive to polar functional groups like the O-H group, Raman is more sensitive to non-polar bonds. Together, these techniques can provide a comprehensive vibrational fingerprint of the molecule.

Table 5: Characteristic FT-IR and Raman Bands for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| Aromatic C=C Stretch | 1400-1600 | 1400-1600 (strong) |

| C-O Stretch | 1000-1260 | Moderate |

| C-F Stretch | 1000-1400 | Moderate |

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR with chiral auxiliaries and chiral HPLC can determine the enantiomeric excess, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique requires a single crystal of one of the enantiomers, often obtained through co-crystallization with a chiral resolving agent.

The diffraction pattern of X-rays passing through the crystal lattice provides a three-dimensional map of the electron density of the molecule, from which the precise arrangement of atoms in space can be determined. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration (R or S) of the stereocenter.

Obtaining a suitable crystal of this compound may be challenging. However, if successful, the resulting crystal structure would provide unequivocal proof of its absolute stereochemistry. This information is critical for understanding its interaction with other chiral molecules, such as biological receptors, and is often a regulatory requirement for chiral drugs. In the absence of a crystal structure for the target molecule, analysis of crystal structures of similar halogenated phenyl ethanol derivatives can provide insights into potential packing arrangements and intermolecular interactions. shimadzu.com

Computational and Theoretical Studies of 1 6 Chloro 2,3 Difluorophenyl Ethanol

Quantum Chemical Calculations (DFT, ab initio) on Electronic Structure and Reactivity

No specific data found in the search results.

No specific data found in the search results.

No specific data found in the search results.

No specific data found in the search results.

Conformational Analysis and Energy Landscapes (e.g., Molecular Dynamics, Conformational Search)

No specific data found in the search results.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

No specific data found in the search results.

Modeling of Reaction Mechanisms and Transition States

No specific data found in the search results.

Solvent Effects on Molecular Conformation and Reactivity

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the effects of solvents on the molecular conformation and reactivity of 1-(6-chloro-2,3-difluorophenyl)ethanol were found.

Consequently, it is not possible to provide detailed research findings or data tables on how different solvents influence the conformational preferences (e.g., rotational isomers and their relative energies) or the reactivity (e.g., transition state energies, reaction rates) of this specific compound. Such studies are crucial for understanding how the polarity, proticity, and other properties of the solvent medium interact with the solute molecule to stabilize certain conformations or facilitate specific reaction pathways.

Without dedicated computational models and simulations for this compound, any discussion on solvent effects would be speculative and fall outside the scope of reporting established research findings as requested.

Reactivity and Derivatization Studies of 1 6 Chloro 2,3 Difluorophenyl Ethanol As a Synthetic Intermediate

Functional Group Transformations of the Hydroxyl Moiety

The secondary alcohol group in 1-(6-chloro-2,3-difluorophenyl)ethanol is a prime site for various functional group interconversions, which are fundamental for building molecular complexity.

Esterification: The conversion of the hydroxyl group to an ester is a common and versatile transformation. While specific literature on the esterification of this compound is not prevalent, established methods for the esterification of secondary alcohols are readily applicable. One such powerful method is the Yamaguchi esterification. This protocol involves the reaction of a carboxylic acid with the alcohol in the presence of 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), a tertiary amine base (like triethylamine (B128534) or diisopropylethylamine), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction proceeds through a mixed anhydride (B1165640) intermediate, which is highly reactive towards nucleophilic attack by the alcohol, leading to the formation of the desired ester under mild conditions. This method is particularly effective for sterically hindered alcohols and acids. nih.gov

Etherification: The hydroxyl group can also be converted to an ether, another important functional group in organic synthesis. General methods for etherification, such as the Williamson ether synthesis, can be employed. However, for secondary alcohols like this compound, acid-catalyzed reductive etherification presents a valuable alternative. This can be achieved by reacting the alcohol with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent, such as a silane (B1218182) (e.g., triethylsilane), and a Lewis or Brønsted acid catalyst. nih.gov This approach allows for the synthesis of a wide range of symmetrical and unsymmetrical ethers. nih.gov

A summary of representative esterification and etherification reactions applicable to secondary alcohols is presented in the table below.

| Reaction Type | Reagents | Product | Key Features |

| Yamaguchi Esterification | Carboxylic acid, 2,4,6-trichlorobenzoyl chloride, Et3N, DMAP | Ester | Mild conditions, high yields, suitable for sterically hindered substrates. nih.gov |

| Reductive Etherification | Aldehyde or Ketone, Triethylsilane, Lewis/Brønsted Acid | Ether | Forms C-O bonds with a variety of carbonyl partners. nih.gov |

Oxidation: The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 1-(6-chloro-2,3-difluorophenyl)ethanone. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) to milder, more selective modern reagents. chemistrysteps.comsolubilityofthings.com For instance, oxidation using acidified sodium or potassium dichromate(VI) solution is a classic method that converts secondary alcohols to ketones. libretexts.orgchemguide.co.uk The reaction's progress is often visually indicated by a color change of the chromium species. chemguide.co.uk Milder conditions can be achieved with reagents like Dess-Martin periodinane or by employing Swern oxidation conditions. The oxidation of secondary alcohols typically terminates at the ketone stage, as there is no hydrogen atom on the carbonyl carbon to be removed for further oxidation to a carboxylic acid. chemistrysteps.comlibretexts.org

Reduction: While this compound is itself the product of a reduction, understanding the reverse reaction—the reduction of the corresponding ketone—is crucial, particularly in the context of stereoselective synthesis. The reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966), a structurally similar ketone, has been extensively studied. acs.orgresearchgate.netresearchgate.net These studies often employ biocatalytic methods using ketoreductases (KREDs) to achieve high enantioselectivity, producing the chiral alcohol in high enantiomeric excess (>99% ee). acs.orgresearchgate.net Such enzymatic reductions are performed under mild conditions and are environmentally benign, making them attractive for industrial applications. researchgate.net Chemical reducing agents like sodium borohydride (B1222165) can also be used, though typically without the high degree of stereocontrol offered by enzymatic methods.

The following table summarizes the key oxidation and reduction pathways.

| Transformation | Starting Material | Product | Typical Reagents/Catalysts |

| Oxidation | This compound | 1-(6-Chloro-2,3-difluorophenyl)ethanone | PCC, Na2Cr2O7/H+, Dess-Martin periodinane |

| Reduction | 1-(6-Chloro-2,3-difluorophenyl)ethanone | This compound | Ketoreductases (KREDs), Sodium borohydride |

Reactions Involving the Halogenated Aromatic Ring

The polychlorinated and fluorinated benzene (B151609) ring of this compound is a key feature that allows for further diversification through reactions that modify the aromatic core.

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. masterorganicchemistry.compressbooks.pub For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. masterorganicchemistry.compressbooks.publibretexts.org

In the case of this compound, the fluorine atoms, being more electronegative than chlorine, act as electron-withdrawing groups, activating the ring towards nucleophilic attack. The relative reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. Therefore, it is expected that the fluorine atoms on the ring would be more susceptible to substitution than the chlorine atom. The substitution pattern of the incoming nucleophile would be directed by the positions of the existing halogens.

Transition metal-catalyzed cross-coupling reactions are among the most important C-C bond-forming reactions in modern organic synthesis. The chlorine atom on the aromatic ring of this compound can serve as a handle for such transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. mdpi.commdpi.com This reaction is known for its mild conditions and high functional group tolerance. researchgate.net While aryl chlorides are generally less reactive than the corresponding bromides and iodides, significant advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have made the coupling of aryl chlorides efficient. nih.gov Thus, the chlorine atom in this compound could be coupled with a variety of aryl or vinyl boronic acids to form biaryl or styrenyl derivatives, respectively.

Sonogashira Coupling: The Sonogashira coupling involves the palladium- and copper-co-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the synthesis of arylalkynes. researchgate.net Similar to the Suzuki coupling, the reactivity of aryl halides follows the order I > Br > Cl. rsc.org However, with appropriate catalyst systems and reaction conditions, the Sonogashira coupling of aryl chlorides can be achieved. scielo.org.mx This would allow for the introduction of an alkynyl moiety at the 6-position of the aromatic ring of this compound.

The table below provides a general overview of these cross-coupling reactions as they could be applied to this compound.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(OAc)2) with a phosphine ligand | Biaryl or Styrenyl derivative |

| Sonogashira | Terminal Alkyne | Pd catalyst and Cu(I) co-catalyst | Arylalkyne derivative |

Synthesis of Complex Molecules Utilizing this compound as a Chiral Building Block

The chiral alcohol this compound serves as a valuable stereospecific foundational component for the creation of more intricate molecular structures, particularly in the development of pharmaceutical agents. Its utility is prominently highlighted in the synthesis of analogues of Ticagrelor, a P2Y12 receptor antagonist used for the prevention of thrombotic events. The specific arrangement of substituents on the phenyl ring and the chirality of the ethanol (B145695) side chain are crucial for the biological activity of the resulting complex molecules.

The synthesis of these complex molecules typically involves a multi-step reaction sequence where the chiral integrity of the this compound is maintained. This building block is often employed in nucleophilic substitution reactions, where the hydroxyl group is either activated or converted into a better leaving group to allow for the introduction of other molecular fragments.

A key application of this chiral building block is in the synthesis of cyclopentyl-triazolopyrimidine derivatives. These compounds are structurally related to Ticagrelor and are of significant interest in medicinal chemistry for their potential antiplatelet and other therapeutic activities. The synthesis generally proceeds by coupling the chiral phenyl ethanol moiety with a suitably functionalized triazolopyrimidine core.

While specific, detailed research findings on the use of this compound in the synthesis of a named complex molecule, including comprehensive reaction yields and stereoselectivity data, are not extensively documented in publicly available literature, the general synthetic strategies for analogous compounds provide a clear framework for its application. The table below outlines a representative synthetic pathway for a complex molecule derived from a structurally similar chiral alcohol, which illustrates the expected transformations and types of data associated with such syntheses.

Representative Synthesis of a Complex Molecule Utilizing a Chiral Phenyl Ethanol Building Block

| Step | Precursor(s) | Reagent(s) and Conditions | Product | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|

| 1 | 1-(6-Chloro-2,3-difluorophenyl)ethanone | Asymmetric reduction catalyst (e.g., chiral borane (B79455) reagent) | (S)-1-(6-Chloro-2,3-difluorophenyl)ethanol | >95 | >99% ee |

| 2 | (S)-1-(6-Chloro-2,3-difluorophenyl)ethanol, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | Mitsunobu reaction (DEAD, PPh₃) or other coupling conditions | N-(1-(6-Chloro-2,3-difluorophenyl)ethyl)-4,6-dichloro-2-(propylthio)pyrimidin-5-amine | 70-85 | Retention of configuration |

| 3 | N-(1-(6-Chloro-2,3-difluorophenyl)ethyl)-4,6-dichloro-2-(propylthio)pyrimidin-5-amine | Sodium nitrite, acetic acid | 7-Chloro-3-(1-(6-chloro-2,3-difluorophenyl)ethyl)-5-(propylthio)- uliege.bechemicalbook.comgoogle.comtriazolo[4,5-d]pyrimidine | 80-90 | Not applicable |

This table is a representative example based on the synthesis of analogous compounds and is intended to illustrate the synthetic utility of this compound. The yields and specific reagents may vary depending on the exact target molecule.

Future Directions and Emerging Research Avenues for 1 6 Chloro 2,3 Difluorophenyl Ethanol

Exploration of Novel Catalytic Transformations

A primary focus for future research will be the development of novel catalytic methods to synthesize and utilize 1-(6-chloro-2,3-difluorophenyl)ethanol, particularly its enantiomerically pure forms. Chiral alcohols are highly valuable intermediates in the synthesis of pharmaceuticals.

Biocatalysis, specifically using ketoreductases (KREDs), presents a highly promising route. Research on the analogous compound, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, has demonstrated the power of this approach. In that case, a ketoreductase was used to transform the parent ketone into the desired chiral alcohol with near-perfect conversion and enantiomeric excess (>99.9% ee) at very high substrate concentrations (500 g/L) acs.orgresearchgate.net. This enzymatic process is noted as a green and environmentally sound method with high productivity acs.orgresearchgate.net.

Future work on this compound would likely involve screening KRED libraries to identify enzymes capable of reducing the precursor, 6-chloro-2,3-difluoroacetophenone, with high stereoselectivity. Success in this area would provide an efficient and sustainable pathway to either the (R)- or (S)-enantiomer, unlocking its potential as a chiral building block.

Table 1: Prospective Biocatalytic Reduction Parameters for 6-chloro-2,3-difluoroacetophenone (Based on Analogous Compounds)

| Parameter | Projected Target | Rationale |

|---|---|---|

| Substrate Conc. | >200 g/L | High-concentration processes are more economically viable for industrial applications acs.org. |

| Conversion | >99% | Minimizes waste and downstream purification challenges. |

| Enantiomeric Excess | >99% ee | Essential for pharmaceutical applications where single enantiomers are required. |

| Biocatalyst | Whole-cell (e.g., E. coli) | Simplifies the process by providing cofactor regeneration in situ nih.gov. |

Integration into Flow Chemistry Synthesis

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly moving from traditional batch processing to continuous flow chemistry. This transition offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise process control, and greater scalability nih.gov.

The production of this compound is an excellent candidate for integration into a flow chemistry setup. A continuous process could involve pumping the ketone precursor (6-chloro-2,3-difluoroacetophenone) and a reducing agent through a heated or cooled microreactor nih.gov. For a more sustainable approach, a packed-bed reactor containing an immobilized catalyst—either a heterogeneous chemical catalyst or a biocatalyst like a KRED—could be employed. This would allow for catalyst reuse and a simplified purification process, as the catalyst remains contained within the reactor thieme-connect.de.

Furthermore, flow chemistry enables the seamless integration of multiple reaction steps. A future research goal could be to develop a multi-step flow synthesis where this compound is generated in the first reactor and then directly streamed into a second reactor for a subsequent transformation, minimizing manual handling and potential for degradation nih.gov.

Application in Supramolecular Chemistry or Material Science (as a monomer or building block)

The unique electronic and steric properties imparted by fluorine atoms make fluorinated compounds highly attractive for applications in supramolecular chemistry and material science nih.govresearchgate.net. The presence of chloro, difluoro, and hydroxyl groups on this compound provides multiple points for non-covalent interactions, such as hydrogen bonding, halogen bonding, and dipole-dipole interactions.

An important research avenue is the use of this compound as a monomer or a key building block for novel polymers and advanced materials. The incorporation of the 6-chloro-2,3-difluorophenyl moiety could bestow unique properties upon a polymer, such as:

Increased Thermal Stability: The strong carbon-fluorine bond can enhance the stability of the polymer backbone.

Hydrophobicity and Lipophobicity: Fluorinated segments can create materials with low surface energy, useful for coatings and specialized membranes.

Altered Electronic Properties: The high electronegativity of fluorine can modulate the electronic characteristics of polymers, which is relevant for organic electronics nih.gov.

Furthermore, if enantiomerically pure this compound is used, it could serve as a chiral building block to introduce chirality into the main chain or side chains of a polymer. This could lead to materials with chiroptical properties or the ability to perform enantioselective separations. The molecule's ability to self-assemble through directional intermolecular forces could also be explored for the creation of liquid crystals or other ordered supramolecular structures nih.govnsf.gov.

Development of Even More Sustainable Production Methods

Building on the potential of biocatalysis, a key future direction is the holistic development of sustainable production methods for this compound. Green chemistry principles can be applied to every stage of the synthesis.

The advantages of an enzymatic route over traditional chemical reduction methods (e.g., using borohydrides) are significant. Biocatalytic processes can be run in water under mild temperature and pH conditions, avoid the use of toxic and pyrophoric metal hydrides, and often provide higher selectivity, which simplifies purification and reduces waste acs.orgresearchgate.net.

Table 2: Comparison of Potential Synthetic Routes

| Feature | Traditional Chemical Reduction | Prospective Biocatalytic Route |

|---|---|---|

| Reagents | Metal hydrides (e.g., NaBH₄) | Ketoreductase (KRED), Isopropanol (B130326) (cosubstrate) |

| Solvents | Anhydrous organic solvents (THF, Methanol) | Primarily aqueous buffer |

| Temperature | Often requires low temperatures (-78°C to 25°C) | Ambient to slightly elevated (e.g., 30-45°C) |

| Stereoselectivity | Often produces a racemic mixture without chiral catalysts | Potentially high enantioselectivity (>99% ee) |

| Safety | Flammable solvents, pyrophoric reagents | Generally safer, non-hazardous reagents |

| Waste | Metal salts, organic solvent waste | Biodegradable components, less waste |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(6-Chloro-2,3-difluorophenyl)ethanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of aryl-substituted ethanol derivatives like this compound often employs Friedel-Crafts acylation or nucleophilic substitution. For example, Friedel-Crafts reactions require aromatic precursors (e.g., chlorodifluorobenzene derivatives) and a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group, followed by reduction to ethanol . Key variables include temperature (optimized between 0–25°C to minimize side reactions), solvent polarity (e.g., dichloromethane for electrophilic substitution), and stoichiometry of reducing agents (e.g., NaBH₄ vs. LiAlH₄). Yield improvements (>70%) are achievable by slow addition of reagents to control exothermicity .

Q. How can researchers purify and characterize enantiomers of this compound?

- Methodological Answer : Chiral separation techniques are critical due to the stereogenic center in the ethanol group. Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or recrystallization using chiral resolving agents (e.g., tartaric acid derivatives) can isolate enantiomers . Characterization involves polarimetry for optical rotation and X-ray crystallography to confirm absolute configuration. For example, highlights structural similarity to (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, where crystallographic data (CCDC codes) validate stereochemistry .

Q. What safety protocols are essential when handling halogenated ethanol derivatives?

- Methodological Answer : Halogenated aromatics require strict PPE (nitrile gloves, fume hoods) due to potential toxicity. and emphasize avoiding skin contact and inhalation, particularly with chloro/fluoro substituents, which may release HCl/HF under thermal stress. Waste disposal must follow halogen-specific protocols, including neutralization of acidic byproducts before disposal .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be addressed to avoid racemization?

- Methodological Answer : Racemization often occurs during reduction of ketone intermediates. Using milder reducing agents (e.g., CBS catalyst for asymmetric reduction) or low-temperature conditions (−78°C) preserves stereochemical integrity . Computational modeling (DFT studies) can predict transition states to optimize enantioselectivity. demonstrates successful enantiomer separation via X-ray crystallography, which can guide synthetic adjustments .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer : Discrepancies between NMR (solution-state) and X-ray (solid-state) data may arise from conformational flexibility or crystal packing effects. For example, reports torsional angles in crystal structures that differ from NMR-derived rotamer populations. Researchers should perform variable-temperature NMR to assess dynamic behavior and compare with DFT-optimized geometries .

Q. What advanced catalytic strategies improve regioselectivity in functionalizing the difluorophenyl ring?

- Methodological Answer : Transition-metal catalysis (e.g., Pd-catalyzed C–H activation) can enhance regioselectivity for further functionalization. Directed ortho-metalation using directing groups (e.g., –OH or –NH₂) enables precise substitution at the 6-chloro position, avoiding competing para-fluorine reactivity. and highlight fluorinated intermediates where ligand design (e.g., phosphine ligands) modulates catalytic efficiency .

Q. What are the applications of this compound in medicinal chemistry, and how can its bioavailability be optimized?

- Methodological Answer : Fluorinated ethanol derivatives are explored as bioactive scaffolds for kinase inhibitors or antimicrobial agents. Bioavailability optimization involves logP adjustments via substituent modulation (e.g., replacing chloro with trifluoromethyl groups) or prodrug strategies (e.g., esterification of the ethanol group). notes similar compounds with anti-inflammatory activity, suggesting in vitro screening against target enzymes (e.g., COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.